molecular formula C14H10Br2 B1404305 2,6-Dibromo-9,10-dihydroanthracene CAS No. 1065644-53-2

2,6-Dibromo-9,10-dihydroanthracene

Cat. No.: B1404305
CAS No.: 1065644-53-2
M. Wt: 338.04 g/mol
InChI Key: YCWJKWOJDJBRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-9,10-dihydroanthracene is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions on the anthracene ring system. It is a crystalline, yellow-orange powder that has been widely used in scientific research due to its unique chemical properties.

Scientific Research Applications

2,6-Dibromo-9,10-dihydroanthracene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials

Mechanism of Action

Anthracene derivatives possess interesting photochemical and photophysical properties due to their extended aromatic and conjugated π-system . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

Safety and Hazards

The safety data sheet for 9,10-Dihydroanthracene, a related compound, suggests avoiding contact with skin and eyes, avoiding breathing dust, and not ingesting the compound . It is recommended to keep the compound in a dry, cool, and well-ventilated place and to keep the container tightly closed .

Future Directions

Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-9,10-dihydroanthracene typically involves the bromination of 9,10-dihydroanthracene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-9,10-dihydroanthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form 2,6-dibromoanthracene.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 9,10-dihydroanthracene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Various substituted anthracenes depending on the nucleophile used.

    Oxidation Reactions: 2,6-Dibromoanthracene.

    Reduction Reactions: 9,10-Dihydroanthracene.

Comparison with Similar Compounds

    9,10-Dibromoanthracene: Similar in structure but lacks the hydrogenation at the 9 and 10 positions.

    9,10-Dihydroanthracene: Lacks the bromine substituents.

    2,6-Dibromoanthracene: Similar bromination pattern but without the hydrogenation at the 9 and 10 positions

Uniqueness: 2,6-Dibromo-9,10-dihydroanthracene is unique due to its specific bromination pattern combined with the hydrogenation at the 9 and 10 positions. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,6-dibromo-9,10-dihydroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWJKWOJDJBRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC3=C1C=C(C=C3)Br)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromo-9,10-dihydroanthracene
Reactant of Route 2
2,6-Dibromo-9,10-dihydroanthracene
Reactant of Route 3
2,6-Dibromo-9,10-dihydroanthracene
Reactant of Route 4
2,6-Dibromo-9,10-dihydroanthracene
Reactant of Route 5
2,6-Dibromo-9,10-dihydroanthracene
Reactant of Route 6
2,6-Dibromo-9,10-dihydroanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.